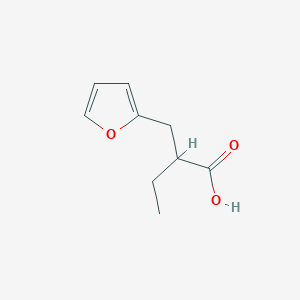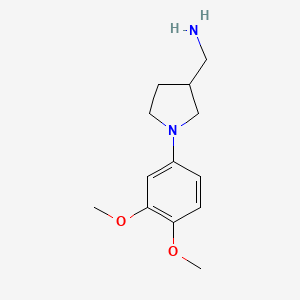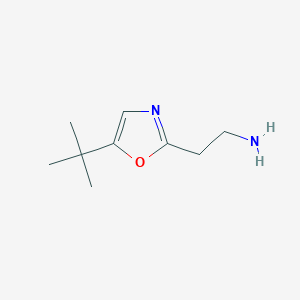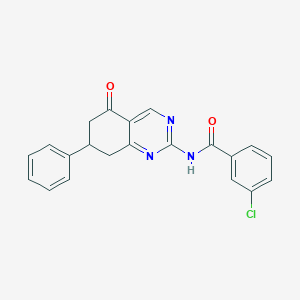
(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide,” also known by its IUPAC name 3-chloro-N-(5-oxo-7-phenyl-6,7,8,9-tetrahydroquinazolin-2-yl)benzamide , is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinazolinone ring system, which is fused with a phenyl ring.
- The 3-chlorophenyl group is attached to the quinazolinone ring.
- The carboxamide functional group is present at the other end of the phenyl ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminobenzamide with 3-chlorobenzoyl chloride, followed by cyclization to form the quinazolinone ring. The reaction proceeds under appropriate solvent and temperature conditions.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions::
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with 3-chlorobenzoyl chloride. This forms the quinazolinone ring system.
Substitution Reactions: The 3-chlorophenyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution) to modify the compound.
Reduction: Reduction of the carbonyl group in the quinazolinone ring may be achieved using appropriate reducing agents.
- Cyclization: 2-aminobenzamide, 3-chlorobenzoyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).
- Substitution: Nucleophiles (e.g., amines), solvent (e.g., DMF).
- Reduction: Appropriate reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major product is the titled compound itself, “(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide.”
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may act as a molecular probe to investigate biological pathways.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential targets and pathways include:
Enzymes: Interaction with enzymes involved in cellular processes.
Cell Signaling: Modulation of signaling pathways.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern and fused ring system, related compounds include:
Quinazolinones: Similar ring systems but with different substituents.
Phenylcarboxamides: Other compounds with phenyl and carboxamide groups.
Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C21H16ClN3O2 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-4-7-14(9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2,(H,23,24,25,27) |
InChI Key |
FWYXUSPUGRKIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)


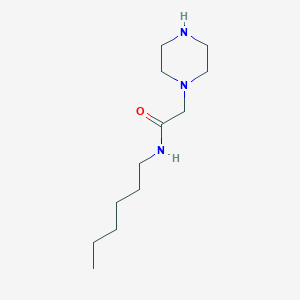
![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)

